SSTC3
Overview
Description
SSTC3 is a chemical compound known for its role as an activator of casein kinase 1 alpha (CK1α). It has a dissociation constant (Kd) of 32 nanomolar. This compound exhibits potential antitumor activity by inhibiting WNT signaling and suppressing the growth of Sonic Hedgehog (SHH) medulloblastoma tumors. Additionally, this compound is a potent inhibitor of hypoxia-inducible factor 1 alpha (HIF1α) with a Kd of 32 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSTC3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in bulk quantities and is available in different forms, such as solid powder and solutions in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
SSTC3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of this compound .
Scientific Research Applications
SSTC3 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the activation of casein kinase 1 alpha and its effects on various signaling pathways.
Biology: The compound is used to investigate the role of WNT signaling and SHH pathways in cellular processes and tumor growth.
Medicine: this compound has potential therapeutic applications in the treatment of cancers, particularly those resistant to other treatments. .
Mechanism of Action
SSTC3 exerts its effects by activating casein kinase 1 alpha, which phosphorylates and destabilizes GLI transcription factors. This inhibition of GLI transcription factors leads to the suppression of SHH signaling. This compound also inhibits WNT signaling by acting downstream of the vismodegib target SMOOTHENED (SMO). The compound accumulates in the brain and inhibits the growth of SHH medulloblastoma tumors, blocking metastases and increasing overall survival in preclinical models .
Comparison with Similar Compounds
SSTC3 is unique in its ability to activate casein kinase 1 alpha and inhibit both WNT and SHH signaling pathways. Similar compounds include:
Pyrvinium: Another casein kinase 1 activator, but with poor bioavailability compared to this compound.
Vismodegib: An inhibitor of SMOOTHENED (SMO) in the SHH pathway, but this compound acts downstream of SMO, making it effective against SMO inhibitor-resistant tumors
This compound stands out due to its better pharmacokinetic properties, minimal gastrointestinal toxicity, and ability to penetrate the brain, making it a promising candidate for treating drug-resistant tumors .
Biological Activity
SSTC3 is a small-molecule compound recognized for its potential therapeutic applications, particularly in the treatment of medulloblastoma and colorectal cancer. Its biological activity primarily involves the modulation of signaling pathways critical for tumor growth and survival, notably the Sonic Hedgehog (SHH) and Wnt pathways. This article synthesizes findings from diverse research studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.
This compound functions as an activator of casein kinase 1 alpha (CK1α), which plays a crucial role in regulating various signaling pathways. The compound has been shown to inhibit SHH signaling by acting downstream of the Smoothened (SMO) receptor, effectively reducing the viability of SHH-dependent tumors. In vitro studies demonstrated that this compound significantly inhibited SHH activity and attenuated the proliferation of glioblastoma progenitor cells (GPCs), which are dependent on SHH signaling for growth .
Key Findings:
- Inhibition of SHH Activity : this compound reduced the viability of sphere cultures derived from SHH medulloblastoma and attenuated the expression of SHH target genes .
- Effect on Tumor Growth : In vivo studies indicated that this compound accumulated in the brain and inhibited the growth of SHH medulloblastoma tumors, including those resistant to vismodegib, a common SMO inhibitor .
Efficacy in Preclinical Models
This compound has shown promising results in various preclinical models, particularly in treating medulloblastoma and colorectal cancer. The compound's efficacy was assessed through several studies that measured tumor growth inhibition and changes in cell viability.
Table 1: Efficacy of this compound in Preclinical Studies
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent. A notable case involved its application in a genetically engineered mouse model of medulloblastoma. Here, this compound treatment led to a marked reduction in tumor size compared to control groups, demonstrating its capacity to overcome resistance mechanisms associated with SMO inhibitors .
Another case study focused on colorectal cancer organoids derived from Apc mutant mice. This compound exhibited a potent dose-dependent inhibition of Wnt signaling, with an EC50 value significantly lower than that observed in wild-type organoids, indicating its selective action against tumorigenic cells .
Safety Profile
The safety profile of this compound has also been evaluated, particularly concerning gastrointestinal toxicity—a common side effect associated with many cancer therapies. Preliminary findings suggest that this compound exhibits minimal gastrointestinal toxicity while effectively inhibiting tumor growth, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAATUFWDDUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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